molecular formula C15H10ClNO2 B6405369 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid CAS No. 1261948-05-3

2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid

Cat. No.: B6405369
CAS No.: 1261948-05-3
M. Wt: 271.70 g/mol
InChI Key: BMWPGECJQCCVJZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyano group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid typically involves multiple steps. One common method starts with the chlorination of 3-cyanophenylacetic acid, followed by a Friedel-Crafts acylation reaction to introduce the methyl group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. For instance, its cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group may enhance the compound’s binding affinity to its targets, while the methyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-cyanophenyl)-6-methylbenzoic acid is unique due to the presence of both the chloro and cyano groups in specific positions, along with the methyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chloro-3-cyanophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-3-2-4-12(14(9)15(18)19)10-5-6-13(16)11(7-10)8-17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWPGECJQCCVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690759
Record name 4'-Chloro-3'-cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-05-3
Record name 4'-Chloro-3'-cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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